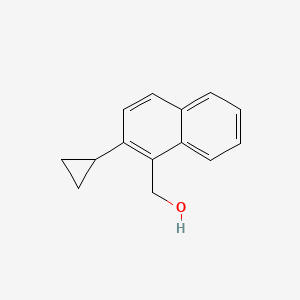
(2-Cyclopropylnaphthalen-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropylnaphthalen-1-yl)methanol is an organic compound that features a naphthalene ring substituted with a cyclopropyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylnaphthalen-1-yl)methanol typically involves the reaction of 2-naphthol with cyclopropylmethyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol is deprotonated to form a nucleophile that attacks the electrophilic carbon of cyclopropylmethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(2-Cyclopropylnaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then be further reacted with nucleophiles.
Major Products
Oxidation: The major products are (2-Cyclopropylnaphthalen-1-yl)aldehyde or (2-Cyclopropylnaphthalen-1-yl)carboxylic acid.
Reduction: The major product is (2-Cyclopropylnaphthalene).
Substitution: The products depend on the nucleophile used, such as (2-Cyclopropylnaphthalen-1-yl)chloride.
科学研究应用
(2-Cyclopropylnaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (2-Cyclopropylnaphthalen-1-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group can introduce steric hindrance, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- (2-Cyclopropylnaphthalen-1-yl)aldehyde
- (2-Cyclopropylnaphthalen-1-yl)carboxylic acid
- (2-Cyclopropylnaphthalene)
Uniqueness
(2-Cyclopropylnaphthalen-1-yl)methanol is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
属性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
(2-cyclopropylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C14H14O/c15-9-14-12-4-2-1-3-10(12)7-8-13(14)11-5-6-11/h1-4,7-8,11,15H,5-6,9H2 |
InChI 键 |
GSFFTRKDJCOREU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(C3=CC=CC=C3C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


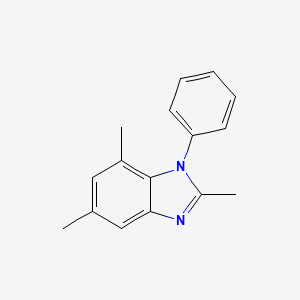
![Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B13891514.png)
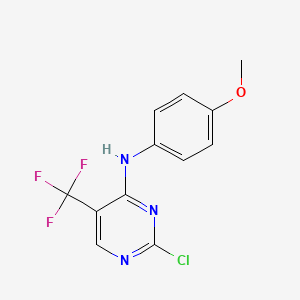
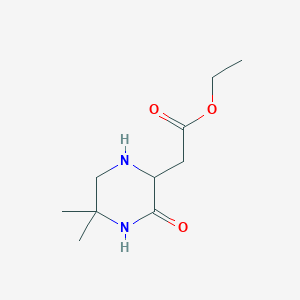
![Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13891529.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate](/img/structure/B13891530.png)
![7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13891554.png)

![2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide](/img/structure/B13891567.png)
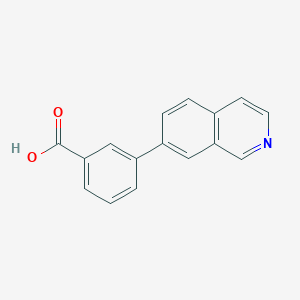

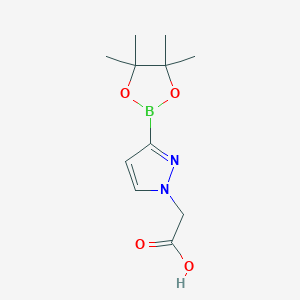
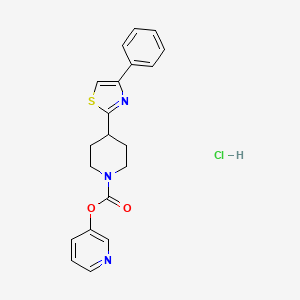
![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
